molecular formula C7H14O7 B1330316 6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol CAS No. 6946-18-5

6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol

Cat. No.: B1330316
CAS No.: 6946-18-5
M. Wt: 210.18 g/mol
InChI Key: BGWQRWREUZVRGI-UHFFFAOYSA-N
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Description

D-Altro-D-manno-heptose, also known as 4'-nitro-1, 1-dicyanostyrene or dicyano-p-nitrostyrene, belongs to the class of organic compounds known as monosaccharides. Monosaccharides are compounds containing one carbohydrate unit not glycosidically linked to another such unit, and no set of two or more glycosidically linked carbohydrate units. Monosaccharides have the general formula CnH2nOn. D-Altro-D-manno-heptose is soluble (in water) and a very weakly acidic compound (based on its pKa).

Properties

IUPAC Name

6-(1,2-dihydroxyethyl)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O7/c8-1-2(9)6-4(11)3(10)5(12)7(13)14-6/h2-13H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGWQRWREUZVRGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C1C(C(C(C(O1)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20288828
Record name heptopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20288828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6946-18-5, 6946-17-4, 1961-73-5
Record name NSC57733
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57733
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC57732
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57732
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name heptopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20288828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-altro-D-manno-Heptose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029952
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol
Reactant of Route 2
6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol
Reactant of Route 3
Reactant of Route 3
6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol
Reactant of Route 4
Reactant of Route 4
6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol
Reactant of Route 5
6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol
Reactant of Route 6
6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol

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